molecular formula C11H7Cl2NO2 B12515332 Methyl 2,6-dichloroquinoline-4-carboxylate

Methyl 2,6-dichloroquinoline-4-carboxylate

Cat. No.: B12515332
M. Wt: 256.08 g/mol
InChI Key: WAFDUDPFXVRDJQ-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloroquinoline-4-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloroquinoline-4-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method includes the reaction of 2,6-dichloroquinoline with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 2,6-dichloroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-dichloroquinoline-2-carboxylate
  • Methyl 2,6-dichloropyridine-4-carboxylate
  • Methyl 2,6-dichloroisonicotinate

Uniqueness

Methyl 2,6-dichloroquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2,6-dichloroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-5-10(13)14-9-3-2-6(12)4-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFDUDPFXVRDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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